3-Azidoquinoline 3-Azidoquinoline
Brand Name: Vulcanchem
CAS No.: 14213-02-6
VCID: VC2357572
InChI: InChI=1S/C9H6N4/c10-13-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
SMILES: C1=CC=C2C(=C1)C=C(C=N2)N=[N+]=[N-]
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol

3-Azidoquinoline

CAS No.: 14213-02-6

Cat. No.: VC2357572

Molecular Formula: C9H6N4

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

3-Azidoquinoline - 14213-02-6

Specification

CAS No. 14213-02-6
Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
IUPAC Name 3-azidoquinoline
Standard InChI InChI=1S/C9H6N4/c10-13-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Standard InChI Key CFIHQMVJDWKMMI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C=N2)N=[N+]=[N-]
Canonical SMILES C1=CC=C2C(=C1)C=C(C=N2)N=[N+]=[N-]

Introduction

Chemical Structure and Properties

3-Azidoquinoline (C₉H₆N₄) features a bicyclic aromatic structure with an azido (-N₃) group at the 3-position of the quinoline ring system. The azido group, with its characteristic linear N=N⁺=N⁻ arrangement, contributes significant reactivity to the molecule while maintaining the aromatic properties of the quinoline scaffold.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-Azidoquinoline

PropertyValueReference
Molecular FormulaC₉H₆N₄
CAS Registry Number14213-02-6
Molecular Weight170.17 g/mol
XLogP33.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area27.3 Ų
Complexity222
Physical StateSolid
Purity (Commercial)≥95%

The azido group significantly influences the compound's physical properties. Its three nitrogen atoms arranged linearly with formal charges (N=N⁺=N⁻) create a distinctive electronic distribution. This structural feature is responsible for the compound's high energy content and its characteristic reactivity in dipolar cycloaddition reactions.

Synthesis Methods

The synthesis of 3-azidoquinoline typically involves nucleophilic substitution at the 3-position of appropriately functionalized quinoline derivatives. Several synthetic pathways have been documented in the literature.

Nucleophilic Substitution Route

The most common synthetic approach involves the reaction of 3-haloquinolines with sodium azide:

  • Starting with 3-chloroquinoline or 3-bromoquinoline

  • Reaction with sodium azide (NaN₃) in DMF or other polar aprotic solvents

  • Isolation and purification of the resulting 3-azidoquinoline

This method typically proceeds at moderate temperatures (0-25°C) and yields the desired product in good to excellent yields .

One-Pot Azidation-Cycloaddition

For certain applications, 3-azidoquinoline can be generated in situ and directly used in subsequent reactions without isolation. This approach is particularly valuable in click chemistry applications:

"One-pot azidation-cycloaddition procedures are described in the literature... This protocol afforded the desired product in modest 43% yield."

This methodology combines the azidation step with subsequent cycloaddition reactions, streamlining the synthetic process while avoiding the isolation of potentially sensitive azide intermediates.

Chemical Reactivity

The reactivity of 3-azidoquinoline is dominated by the azido functional group, which participates in several characteristic reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most significant reaction of 3-azidoquinoline is the copper(I)-catalyzed [3+2] cycloaddition with terminal alkynes, commonly known as click chemistry:

"3-Azidoquinoline-2,4(1H,3H)-diones afford, in copper(I)-catalyzed [3+2] cycloaddition reaction with terminal acetylenes, 1,4-disubstituted 1,2,3-triazoles in moderate to excellent yields."

While this specific reference addresses related 3-azidoquinoline-2,4(1H,3H)-diones, the reactivity principle applies to 3-azidoquinoline itself. This reaction forms 1,4-disubstituted 1,2,3-triazoles with high regioselectivity under mild conditions.

Reduction to 3-Aminoquinoline

Azido compounds can be reduced to corresponding amines through various methods:

  • Staudinger reduction (using triphenylphosphine)

  • Catalytic hydrogenation

  • Metal/acid systems such as Zn/AcOH

These reduction pathways convert 3-azidoquinoline to 3-aminoquinoline, an important compound with diverse applications in pharmaceutical synthesis .

Applications in Research and Development

3-Azidoquinoline finds applications across multiple scientific disciplines, with particular significance in medicinal chemistry and materials science.

Pharmaceutical Applications

The azido functionality serves as a versatile handle for further derivatization in pharmaceutical research:

"3-Aminoquinoline (quinolin-3-amine) is a key compound in pharmaceutical synthesis, particularly for antimalarial and anticancer agents."

Since 3-azidoquinoline can be readily converted to 3-aminoquinoline, it represents an important intermediate in these synthetic pathways. The triazole products formed through click chemistry with 3-azidoquinoline may also possess biological activities worthy of exploration in drug discovery programs.

Bioorthogonal Chemistry

The azido group's selective reactivity makes 3-azidoquinoline valuable in bioorthogonal chemistry applications. The copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) allows for chemical modifications under physiological conditions without interfering with biological processes.

Materials Science

The formation of triazole linkages through click chemistry reactions of 3-azidoquinoline enables the development of specialized materials:

"3-Aminoquinoline is employed in the production of advanced materials, including polymers and coatings, which can improve durability and resistance to environmental factors."

The precursor relationship between 3-azidoquinoline and 3-aminoquinoline means that azide chemistry can be employed to create these materials with precisely controlled architectures.

Comparison with Related Compounds

Understanding 3-azidoquinoline in the context of related compounds provides valuable insights into its unique properties and applications.

Comparison with 3-Aminoquinoline

Table 2: Comparison of 3-Azidoquinoline and 3-Aminoquinoline

Property3-Azidoquinoline3-AminoquinolineReference
Molecular FormulaC₉H₆N₄C₉H₈N₂
Molecular Weight170.17 g/mol144.17 g/mol
Physical StateSolidCrystalline powder or crystals
ReactivityClick chemistry reactionsElectrophilic substitution, nucleophilic reactions
Primary ApplicationsSynthetic intermediate, click chemistryPharmaceutical development, fluorescent probes
ΔfH° (gas)Not available208.4 ± 2.2 kJ/mol

Comparison with Other Azido Compounds

The electronic effects of the quinoline ring system may modulate the reactivity of the azido group compared to simple aryl or alkyl azides. The adjacent nitrogen in the quinoline ring potentially influences the electron density within the azido group, affecting its reactivity in cycloaddition reactions.

"The role of the amino group in the excited-state dynamics of 3-aminoquinoline (3AQ) has been investigated by comparison with its synthetic derivative 3-(piperidin-1-yl)quinoline (3PQ)."

Analytical Applications

3-Azidoquinoline's spectroscopic properties make it valuable for certain analytical applications. The azido group provides distinctive spectroscopic signatures:

  • Infrared spectroscopy: Characteristic strong absorption band at approximately 2120 cm⁻¹ for the asymmetric stretching of the azido group

  • UV-visible spectroscopy: Absorption patterns influenced by both the quinoline system and the azido group

  • Mass spectrometry: Characteristic fragmentation patterns, including nitrogen loss

These properties enable the tracking of 3-azidoquinoline in reaction mixtures and its use in analytical methods.

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